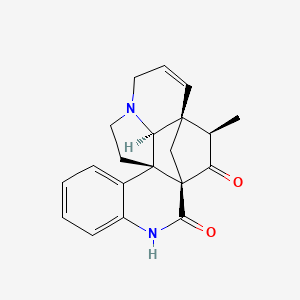

美洛斯康定碱

描述

Meloscandonine is an alkaloid that has been isolated from the plant species Meloscandona mexicana and is a major component of the plant's essential oil. It is a naturally occurring compound that has been studied for its potential therapeutic and pharmacological applications.

科学研究应用

癌症研究

美洛斯康定碱: 由于其细胞毒性,在癌症研究中展现出希望。 研究表明,包括美洛斯康定碱在内的某些生物碱对人类癌细胞系具有细胞毒活性 {svg_1}。这表明美洛斯康定碱在开发针对癌细胞的治疗方法方面具有潜力,使其成为肿瘤学研究的宝贵对象。

药理学研究

美洛斯康定碱的药理学潜力很大,该化合物是吲哚生物碱类的一部分,以其多样的生物学效应而闻名。 研究强调了它在传统医学中治疗各种疾病的作用,这为它在现代药理学中的应用铺平了道路 {svg_2}。它对儿童营养不良和风湿性心脏病等健康状况的影响特别令人关注。

化学研究

在化学研究中,美洛斯康定碱的复杂结构为研究提供了丰富的领域。该化合物的分离和结构解析为了解新化学实体的合成提供了见解。 用于确定其结构的理论核磁共振和电子圆二色性 (ECD) 计算可以为新合成方法的发展提供信息 {svg_3}。

生物学研究

美洛斯康定碱参与生物学研究,特别是在了解天然化合物与生物系统之间的相互作用方面。它在传统医学中的作用表明了多种生物活性,这些活性可以用于治疗目的。 研究集中在其抗炎、抗菌和抗氧化特性 {svg_4}。

环境影响

虽然关于美洛斯康定碱环境影响的直接研究有限,但像它这样的天然化合物的提取和使用可能对生态产生影响。这些化合物的可持续采购和生产对于最大限度地减少对环境的破坏至关重要。 该化合物作为生物多样性的一部分在生态系统中的作用也是一个关注点 {svg_5}。

工业应用

美洛斯康定碱的潜在工业应用是一个新兴的兴趣领域。其药理活性表明它可用于制药行业,特别是在药物开发方面。 该化合物的特性可能会导致新型药物或治疗剂的创建,重点是安全性和有效性 {svg_6}。

属性

IUPAC Name |

(1S,10R,12R,13R,20S)-12-methyl-8,17-diazahexacyclo[11.6.1.110,13.01,10.02,7.017,20]henicosa-2,4,6,14-tetraene-9,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-12-15(23)20-11-18(12)7-4-9-22-10-8-19(20,16(18)22)13-5-2-3-6-14(13)21-17(20)24/h2-7,12,16H,8-11H2,1H3,(H,21,24)/t12-,16-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVXEECWQBKQNP-DJKGFLTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C23CC14C=CCN5C4C2(CC5)C6=CC=CC=C6NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)[C@@]23C[C@@]14C=CCN5[C@@H]4[C@@]2(CC5)C6=CC=CC=C6NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

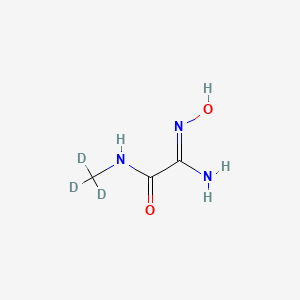

Feasible Synthetic Routes

Q1: What is Meloscandonine and where is it found?

A1: Meloscandonine is a monoterpenoid indole alkaloid. It was first discovered in the plant Melodinus scandens Forst []. Since then, Meloscandonine has been isolated from other Melodinus species, including Melodinus yunnanensis [] and Melodinus hemsleyanus Diels [].

Q2: Has Meloscandonine shown any promising biological activity?

A2: While two new Meloscandonine derivatives from Melodinus hemsleyanus Diels were investigated for their inhibitory effects on PTP1B and Drak2, they were found to be inactive []. Further research is needed to explore potential bioactivities of Meloscandonine and its derivatives.

Q3: What is the structural difference between Meloscandonine and the related compound, 15α-hydroxy-meloscandonine?

A3: As the name suggests, 15α-hydroxy-meloscandonine, discovered in Melodinus hemsleyanus Diels [], possesses an additional hydroxyl group at the 15α position compared to Meloscandonine.

Q4: Are there any studies focusing on the stability or formulation of Meloscandonine?

A4: Currently, the available research primarily focuses on the isolation, structural characterization, and initial biological screening of Meloscandonine [, , ]. There is limited information regarding its stability, formulation, or other physicochemical properties. Further investigation is needed in these areas.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。